

An In-depth Technical Guide to the ATF6 Pathway: Activation and Downstream Targets

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Compound of Interest

Compound Name:	AT6
CAS No.:	2098836-50-9
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Introduction

The Activating Transcription Factor 6 (ATF6) pathway is a critical signaling cascade within the Unfolded Protein Response (UPR), a cellular mechanism designed to cope with stress in the endoplasmic reticulum (ER). The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, which aims to restore proteostasis. The UPR is mediated by three main ER transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and ATF6.^{[1][2]} This guide provides a detailed technical overview of the ATF6 branch, from its activation mechanism to its downstream transcriptional targets, supported by experimental methodologies and quantitative data.

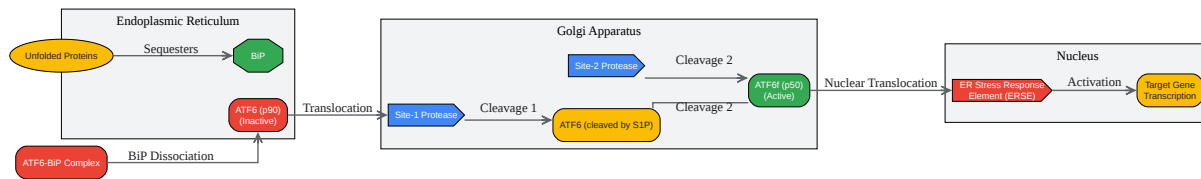
The Core Mechanism of ATF6 Activation

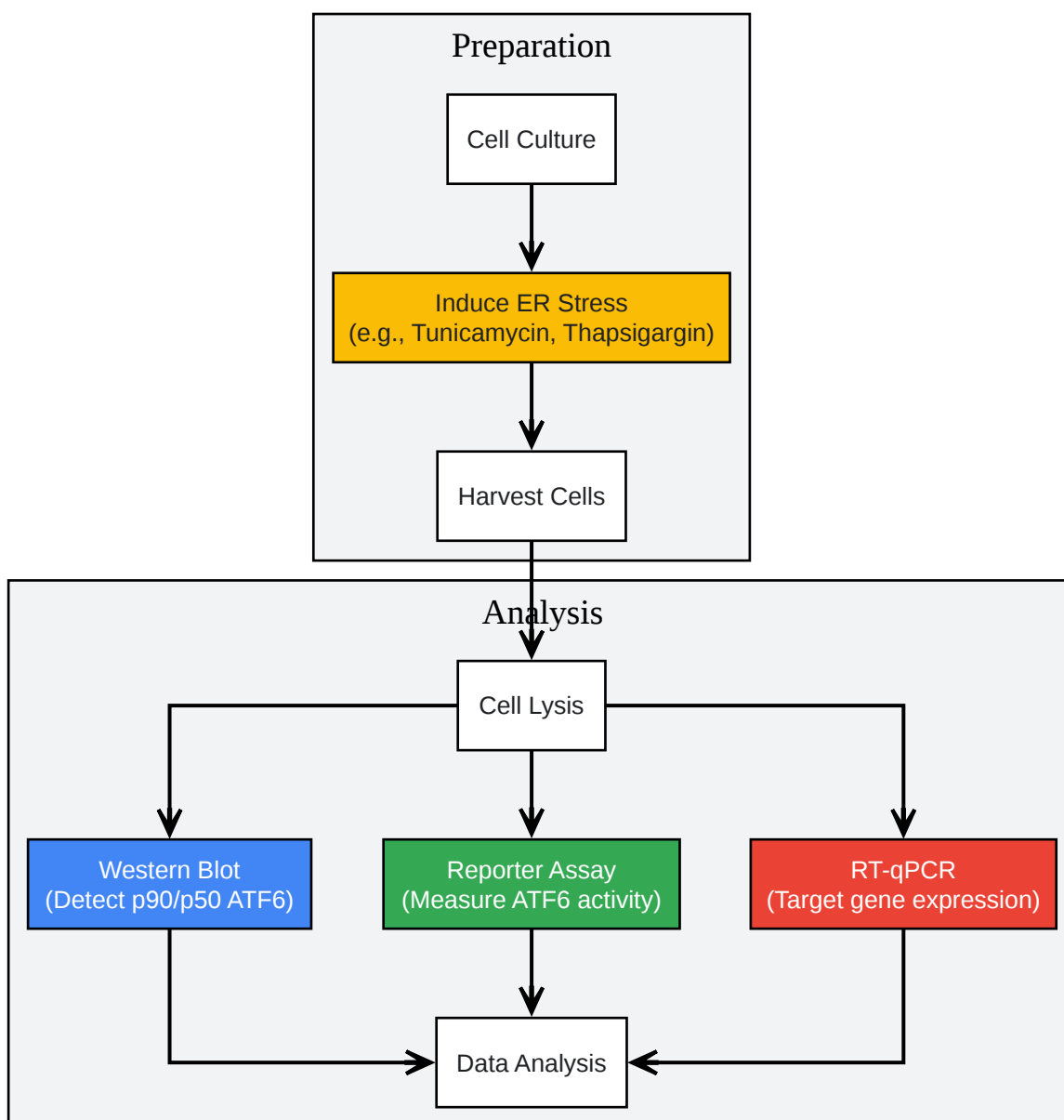
Under homeostatic conditions, ATF6, a type II transmembrane glycoprotein, is localized to the ER membrane.^{[3][4]} Its luminal domain is bound by the ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78 (78 kDa glucose-regulated protein), which keeps ATF6 in an inactive state.^{[1][5]}

The accumulation of unfolded proteins in the ER lumen leads to the dissociation of BiP from ATF6, which is a key initial step in its activation.^{[3][5]} This dissociation allows ATF6 to translocate from the ER to the Golgi apparatus via COPII-coated vesicles.^{[6][7]}

In the Golgi, ATF6 undergoes sequential proteolytic cleavage by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).^{[7][8][9]} S1P first cleaves the luminal domain of ATF6.^[9] This initial cleavage is a prerequisite for the subsequent cleavage by S2P within the transmembrane domain.^[9] The bulky luminal domain of ATF6 is thought to sterically hinder S2P access, and its removal by S1P makes ATF6 an optimal substrate for S2P.^[9]

This two-step cleavage releases the N-terminal cytosolic fragment of ATF6 (referred to as ATF6f, p50 ATF6, or ATF6-N), a potent basic-leucine zipper (bZIP) transcription factor.^{[3][5][7]} This active fragment then translocates to the nucleus to regulate the expression of its target genes.^{[10][11]}





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